2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of bromine in the pyridine ring and the carboxylic acid group in the pyrimidine ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-carboxylic acid and a suitable pyrimidine derivative.
Coupling Reaction: The key step involves a coupling reaction between the bromopyridine and the pyrimidine derivative.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of novel drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in the synthesis of various heterocyclic compounds.
5-Bromopyrimidine-2-carboxylic acid: A related compound with similar structural features and reactivity.
Uniqueness
2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C10H6BrN3O2 |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16) |
InChI Key |
BVBHMZBBPZXYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.